molecular formula C11H23N3O2 B6205827 tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate CAS No. 2168782-46-3

tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate

Cat. No.: B6205827
CAS No.: 2168782-46-3
M. Wt: 229.32 g/mol
InChI Key: LNRQBNDIOPYKBJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group in the compound can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents are hydrogen gas and metal catalysts like palladium on carbon.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Medicine: It is utilized in the development of drugs targeting various diseases, including neurological disorders and infections.

Industry: The compound finds applications in the production of polymers, resins, and other materials requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • N-Boc-ethylenediamine: Similar structure but with an ethylene linker instead of piperazine.

  • Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar ester group but with an ethoxy linker.

Uniqueness: Tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate is unique due to its piperazine core, which provides distinct chemical and biological properties compared to its similar compounds

Properties

CAS No.

2168782-46-3

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4-8,12H2,1-3H3

InChI Key

LNRQBNDIOPYKBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCN

Purity

95

Origin of Product

United States

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